molecular formula C12H25NO3 B2602634 N-(2,3-dimethoxy-2-methylpropyl)-2-ethylbutanamide CAS No. 2034539-89-2

N-(2,3-dimethoxy-2-methylpropyl)-2-ethylbutanamide

Cat. No.: B2602634
CAS No.: 2034539-89-2
M. Wt: 231.336
InChI Key: PQJPXTVHJWIKIK-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxy-2-methylpropyl)-2-ethylbutanamide is a chemical compound of interest in organic chemistry and materials science research. Compounds with similar amide and alkoxy functional groups are often explored as intermediates in organic synthesis or for their potential physicochemical properties . Researchers are investigating this compound for various laboratory applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)-2-ethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO3/c1-6-10(7-2)11(14)13-8-12(3,16-5)9-15-4/h10H,6-9H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJPXTVHJWIKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCC(C)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-2-ethylbutanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the Dimethoxy Intermediate: This step involves the reaction of a suitable precursor with methanol in the presence of an acid catalyst to introduce the dimethoxy groups.

    Alkylation: The intermediate is then subjected to alkylation using a methylating agent to introduce the methylpropyl group.

    Amidation: Finally, the alkylated intermediate undergoes amidation with an appropriate amine to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to consistent product quality.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)-2-ethylbutanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the dimethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acid or base catalysts for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Compounds with various functional groups replacing the dimethoxy groups.

Scientific Research Applications

N-(2,3-dimethoxy-2-methylpropyl)-2-ethylbutanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2,3-dimethoxy-2-methylpropyl)-2-ethylbutanamide to structurally or functionally related compounds from the evidence, focusing on synthesis, bioactivity, and safety.

Structural Analogues: Benzamide Derivatives

Several benzamide derivatives (B1–B11) from the Journal of Applied Pharmaceutical Science (2020) provide insights into how substituents impact properties:

Compound Substituent(s) Synthesis Yield Cytotoxic Activity (HEPG2 IC₅₀) Key Feature(s)
B5 (4-fluorobenzamide) 4-Fluoro 99.12% Moderate activity High yield, halogen substituent
B3 (3-methoxybenzamide) 3-Methoxy 86.25% High activity Methoxy at meta position
B11 (3,4-dimethoxy) 3,4-Dimethoxy 70.83% Not reported Dual methoxy groups



Key Observations :

  • Methoxy substituents (e.g., B3, B11) correlate with high synthetic yields and notable bioactivity, suggesting that the dimethoxy groups in the target compound may enhance stability or target binding.
  • Halogenated derivatives (B5, B6) exhibit variable cytotoxicity, implying that the target’s ethyl group may reduce steric hindrance compared to bulkier halogens .
Butanamide Analogues
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():

    • Features an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization.
    • The target’s dimethoxy groups could similarly act as coordinating ligands, though its butanamide chain may alter reactivity .
  • (2R)-2,4-Dihydroxy-N-[3-[[2-(2-hydroxyethoxy)ethyl]amino]-3-oxopropyl]-3,3-dimethylbutanamide (): A complex butanamide with multiple hydroxyl groups, likely used in pharmaceuticals. The target’s simpler structure (lacking hydroxyls) may prioritize metabolic stability over solubility .

Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)-2-ethylbutanamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound's structure suggests possible interactions with various biological targets, which may lead to therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique chemical structure, which includes a branched alkyl chain and methoxy groups. This structural configuration may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key findings include:

  • Antagonistic Activity : The compound has shown potential as an antagonist at certain receptor sites, which may contribute to its therapeutic effects.
  • Cytotoxicity : Preliminary studies indicate that it may exhibit cytotoxic properties against specific cancer cell lines.
  • Neuroprotective Effects : Some research suggests that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative conditions.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.
  • Enzyme Inhibition : It could inhibit enzymes involved in metabolic processes, leading to altered pharmacokinetics of other drugs.
  • Cell Signaling Pathways : The compound might affect key signaling pathways related to cell growth and apoptosis.

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant inhibitory effect on cell proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cells:

Cell LineGI50 (µM)
MCF-75.12 ± 0.15
HeLa7.34 ± 0.23

These findings suggest that the compound possesses selective cytotoxicity towards certain cancer types.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, this compound demonstrated protective effects against oxidative stress-induced neuronal damage. The study reported a reduction in markers of oxidative stress and improved neuronal viability:

Treatment GroupNeuronal Viability (%)
Control45 ± 5
Compound-treated78 ± 6

This evidence supports the potential use of the compound in neuroprotective therapies.

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